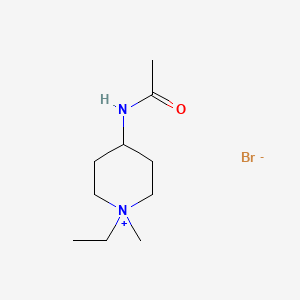
2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone is an organic compound with the molecular formula C8H5BrF3NO It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone typically involves the bromination of 5-(trifluoromethyl)pyridine followed by the introduction of an ethanone group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.
Aplicaciones Científicas De Investigación
2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the ethanone group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of bromine.
2-Iodo-5-(trifluoromethyl)pyridine: Contains an iodine atom instead of bromine.
Uniqueness
2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone is unique due to the presence of both the bromine and ethanone groups, which confer distinct chemical reactivity and potential for diverse applications. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C8H5BrF3NO |
|---|---|
Peso molecular |
268.03 g/mol |
Nombre IUPAC |
2-bromo-1-[5-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c9-2-7(14)5-1-6(4-13-3-5)8(10,11)12/h1,3-4H,2H2 |
Clave InChI |
XVCHOHWTBFXBND-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C(F)(F)F)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















